苄基(2-氧代-1,2-二氢吡啶-3-基)氨基甲酸酯

描述

“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is an organic compound with the molecular formula C13H12N2O3 . It has an average mass of 244.246 Da and a monoisotopic mass of 244.084793 Da . It is also known by its IUPAC name, "(2-Oxo-1,2-dihydro-3-pyridinyl)carbamic acid benzyl ester" .

Synthesis Analysis

The synthesis of “Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” involves the reaction of an amine with benzyl chloroformate in the presence of sodium carbonate . The reaction is carried out in tetrahydrofuran (THF) at 0-20°C . After the reaction is complete, the mixture is diluted with water and the resultant precipitate is removed by filtration . The solid is then dissolved in dichloromethane (DCM) with gentle warming and the resultant solution is washed with water and brine . The organic layer is dried over sodium sulfate and concentrated in vacuo to give the desired product .

Molecular Structure Analysis

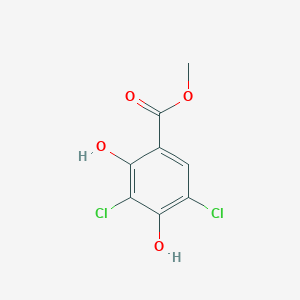

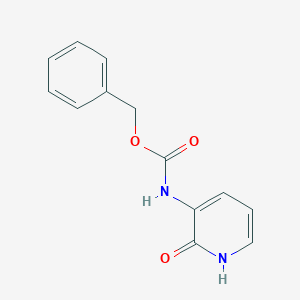

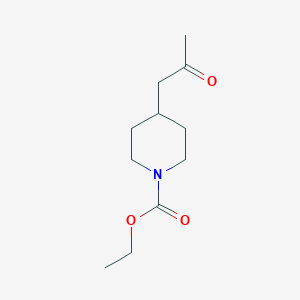

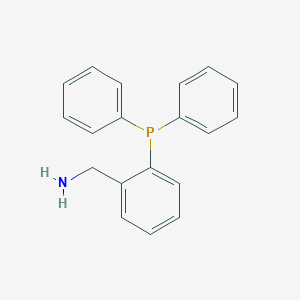

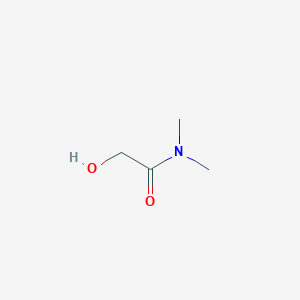

The molecular structure of “Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” consists of a benzyl group attached to a carbamate group, which is further attached to a 2-oxo-1,2-dihydropyridin-3-yl group .

Physical And Chemical Properties Analysis

“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” has a density of 1.3±0.1 g/cm3, a boiling point of 474.3±45.0 °C at 760 mmHg, and a flash point of 240.6±28.7 °C . It has a molar refractivity of 66.0±0.4 cm3, and a molar volume of 188.5±5.0 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP is 1.71 .

科学研究应用

药物研究

苄基(2-氧代-1,2-二氢吡啶-3-基)氨基甲酸酯已被确定为合成多种具有药理活性的分子的宝贵中间体。 其结构对于开发具有潜在抗病毒 和抗肿瘤活性 . 该化合物模拟肽行为的能力使其成为设计蛋白酶抑制剂的重要参与者,蛋白酶抑制剂在治疗艾滋病毒等疾病中至关重要。

有机合成

在有机化学中,该化合物用作合成复杂分子的通用中间体。 其反应性允许选择性O-苄基化,这是在天然产物和生物活性分子合成过程中保护官能团的关键步骤 .

药物设计

该化合物的结构特征使其成为药物设计的极佳候选者,特别是在神经疾病领域。 它已被用于发现AMPA型离子型谷氨酸受体的非竞争性拮抗剂,这些受体与癫痫和其他神经退行性疾病有关 .

计算化学

该化合物的结构用于计算研究来模拟与生物靶标的相互作用。 计算其物理化学性质,例如亲脂性和溶解度,以预测其在生物系统中的行为 .

安全和危害

“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is classified as a warning signal word . Its hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

The specific mode of action of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .

Biochemical Pathways

It’s plausible that the compound could influence a variety of pathways, given the diverse roles of enzymes and receptors in cellular processes .

Pharmacokinetics

The pharmacokinetic properties of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its water solubility is moderate, which could influence its bioavailability .

Result of Action

The compound’s interaction with its targets could lead to changes in cellular function, potentially influencing a variety of biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with targets .

属性

IUPAC Name |

benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJFINHRLBJIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476431 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147269-67-8 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)